PI3K Isoform Selectivity: MEK/PI3K-IN-1 (6r) Displays Preferential PI3Kα/δ Inhibition Distinct from Parent Pan-Class I Inhibitor ZSTK474
MEK/PI3K-IN-1 (6r) exhibits a marked PI3K isoform selectivity profile that diverges from its parent pan-Class I PI3K inhibitor ZSTK474. 6r preferentially inhibits PI3Kα (IC₅₀ = 130 ± 13 nM) and PI3Kδ (IC₅₀ = 236 ± 29 nM), with 11.8-fold and 21.1-fold selectivity over PI3Kβ (1,537 ± 188 nM) and PI3Kγ (2,745 ± 485 nM), respectively . In contrast, ZSTK474 is a potent pan-Class I PI3K inhibitor that shows no isoform discrimination, with IC₅₀ values of 16 nM (PI3Kα), 44 nM (PI3Kβ), 4.6 nM (PI3Kδ), and 49 nM (PI3Kγ) . This selectivity shift is a direct consequence of the PEG linker tethering strategy that alters the binding conformation at the PI3K ATP-binding site .
| Evidence Dimension | PI3K isoform selectivity (IC₅₀ ratios β/α and γ/α) |
|---|---|
| Target Compound Data | 6r: PI3Kα = 130 nM, PI3Kβ = 1,537 nM, PI3Kγ = 2,745 nM; β/α ratio = 11.8, γ/α ratio = 21.1 |
| Comparator Or Baseline | ZSTK474: PI3Kα = 16 nM, PI3Kβ = 44 nM, PI3Kγ = 49 nM; β/α ratio = 2.75, γ/α ratio = 3.06 |
| Quantified Difference | 6r exhibits 4.3-fold greater β/α selectivity and 6.9-fold greater γ/α selectivity than ZSTK474 |
| Conditions | In vitro enzymatic assays using recombinant PI3K isoforms (Kinase-Glo), 100 µM ATP |
Why This Matters
This isoform selectivity profile distinguishes 6r from pan-PI3K inhibitors and may be advantageous for applications where PI3Kα/δ-driven oncogenic signaling is the primary target, potentially reducing the on-target liabilities associated with PI3Kβ (insulin signaling) and PI3Kγ (immune function) inhibition.
